

Technical Guide: Spectroscopic Analysis of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid, a key building block in organic synthesis and medicinal chemistry. The inclusion of a fluorinated benzyl group and a piperidine scaffold makes this compound a valuable intermediate in the development of novel therapeutic agents.

[1] This document details its characteristic spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Compound Information

- IUPAC Name: 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
- CAS Number: 783298-62-4[2][3]
- Molecular Formula: C₁₃H₁₆FNO₂[2]
- Molecular Weight: 237.27 g/mol [2]

Spectroscopic Data Summary

The following tables summarize the key quantitative data from NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure. Data is typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet (broad)	1H	Carboxylic Acid (-COOH)
~7.30 - 6.90	Multiplet	4H	Aromatic Protons (C ₆ H ₄ F)
~3.50	Singlet	2H	Benzyl Protons (-CH ₂ -Ar)
~3.00 - 2.80	Multiplet	2H	Piperidine Protons (H-2e, H-6e)
~2.50 - 2.30	Multiplet	1H	Piperidine Proton (H-4)
~2.20 - 2.00	Multiplet	2H	Piperidine Protons (H-2a, H-6a)
~1.90 - 1.70	Multiplet	4H	Piperidine Protons (H-3, H-5)

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. The acidic proton of the carboxyl group often appears as a broad singlet at a high chemical shift, around 12 δ.^[4]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ ppm)	Assignment
~175 - 185	Carboxylic Acid Carbon (-COOH)
~163 (d, $^1J_{CF} \approx 245$ Hz)	Aromatic Carbon (C-F)
~140 (d)	Aromatic Carbon (Quaternary)
~130 (d)	Aromatic Carbon (CH)
~125 (d)	Aromatic Carbon (CH)
~115 (d)	Aromatic Carbon (CH)
~114 (d)	Aromatic Carbon (CH)
~63	Benzyl Carbon (-CH ₂ -Ar)
~53	Piperidine Carbons (-CH ₂ -N, C-2, C-6)
~41	Piperidine Carbon (-CH-, C-4)
~28	Piperidine Carbons (-CH ₂ -, C-3, C-5)

Note: Predicted values are based on typical ranges.^[4]^[5] Carboxylic acid carbons typically absorb between 165 and 185 δ .^[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
~2950	Medium	C-H stretch (Aliphatic)
1760 - 1710	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1480	Medium	C=C stretch (Aromatic Ring)
1320 - 1210	Medium	C-O stretch
~1250	Strong	C-F stretch
960 - 900	Broad	O-H bend (out-of-plane)

Note: Carboxylic acids are characterized by a very broad O-H absorption from 2500 to 3300 cm⁻¹ and a C=O absorption between 1710 and 1760 cm⁻¹.[\[4\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of the compound.

Table 4: Mass Spectrometry Data

m/z Value (Da)	Ion Type
238.1243	[M+H] ⁺ (Calculated: 238.1238)
236.1087	[M-H] ⁻ (Calculated: 236.1092)
192.1138	[M-COOH] ⁺
109.0402	[C ₇ H ₆ F] ⁺ (Fluorobenzyl cation)

Note: Data is based on expected values for high-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization are provided below.

Synthesis Protocol: N-Alkylation

- **Reactants:** Dissolve piperidine-4-carboxylic acid (1 equivalent) and a base such as potassium carbonate (K_2CO_3 , 2.5 equivalents) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
- **Addition:** Add 3-fluorobenzyl bromide (1.1 equivalents) to the stirred solution at room temperature.
- **Reaction:** Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring progress with Thin Layer Chromatography (TLC).^[7]
- **Workup:** After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Spectroscopic Analysis Protocols

- **NMR Spectroscopy:**
 - Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube.
 - Record 1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer at room temperature.^[8]
 - Reference chemical shifts to the residual solvent peak.^[8]
- **IR Spectroscopy:**
 - Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

- For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.
- Scan in the range of 4000-400 cm^{-1} .[\[9\]](#)
- Mass Spectrometry:
 - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
 - Introduce the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
 - Acquire data in both positive and negative ion modes to confirm the molecular weight.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from synthesis to spectroscopic characterization of the target compound.

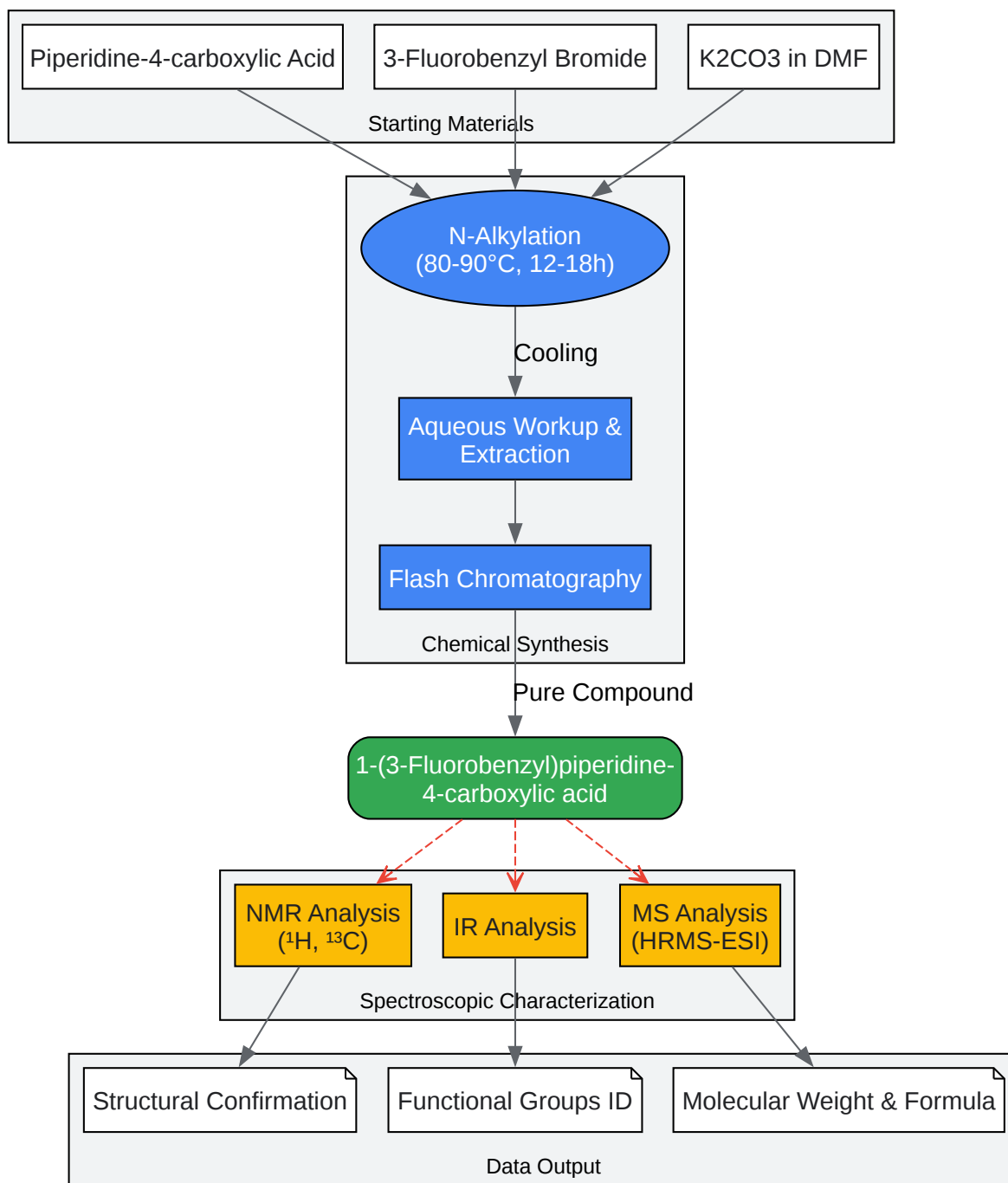


Figure 1: Synthesis and Spectroscopic Analysis Workflow

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Caption: Synthesis and Spectroscopic Analysis Workflow.

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